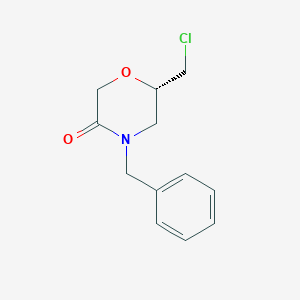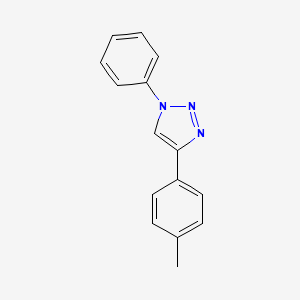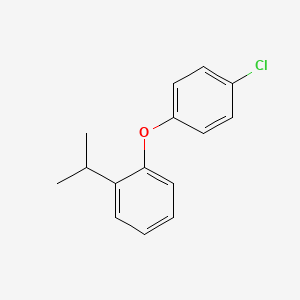
4-Chloro-2'-isopropyldiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2’-isopropyldiphenyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chlorine atom and an isopropyl group attached to a diphenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-isopropyldiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 4-Chloro-2’-isopropyldiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Other industrial methods include the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-isopropyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can form unstable peroxides through autoxidation, a self-propagating process.
Reduction: Reduction reactions typically involve the cleavage of the ether bond.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and radical initiators.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong acids like HI or HBr are employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of alkyl halides and alcohols.
Scientific Research Applications
4-Chloro-2’-isopropyldiphenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-isopropyldiphenyl ether involves its interaction with molecular targets and pathways. The compound can undergo protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
4-Chloro-2’-isopropyldiphenyl ether can be compared with other ethers such as:
Diethyl ether: Commonly used as a solvent with a simpler structure.
Dipropyl ether: Similar in structure but lacks the chlorine and isopropyl groups.
Anisole (methyl phenyl ether): Contains a methoxy group instead of an isopropyl group.
Properties
Molecular Formula |
C15H15ClO |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-4-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,1-2H3 |
InChI Key |
WEUACCNNARDTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


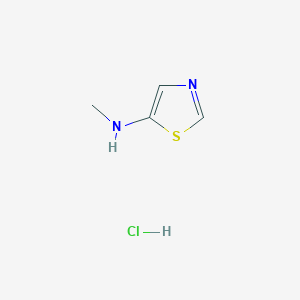
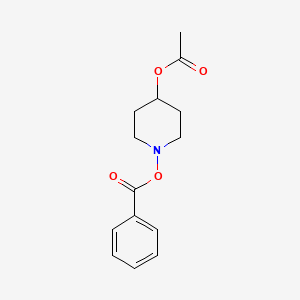


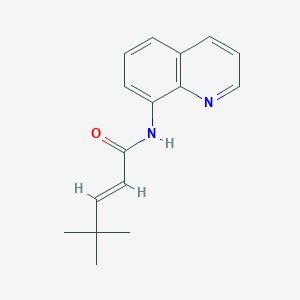
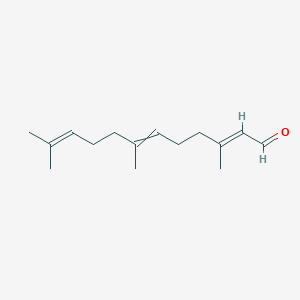
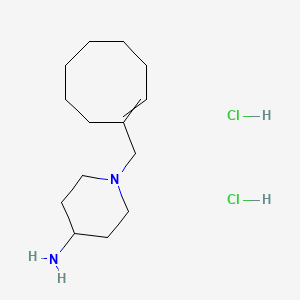
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
